1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea

TRPV1 antagonism calcium flux assay pain target screening

1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea (CAS 581809-86-1) is a synthetic N-isoquinolin-5-yl-N′-aralkyl urea derivative that functions as a potent antagonist of the human transient receptor potential vanilloid type 1 (TRPV1) ion channel. First disclosed within a Johnson & Johnson Pharmaceutical Research & Development program, this compound belongs to a structurally focused series in which the 5-isoquinolinyl urea 'head' group is coupled to a 4-chlorobenzyl lipophilic 'tail'.

Molecular Formula C17H14ClN3O
Molecular Weight 311.8 g/mol
CAS No. 581809-86-1
Cat. No. B12578605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea
CAS581809-86-1
Molecular FormulaC17H14ClN3O
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN3O/c18-14-6-4-12(5-7-14)10-20-17(22)21-16-3-1-2-13-11-19-9-8-15(13)16/h1-9,11H,10H2,(H2,20,21,22)
InChIKeyXEKDGMQDHSZCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea (CAS 581809-86-1): A Defined TRPV1 Antagonist Scaffold for Pain and Ion-Channel Research Procurement


1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea (CAS 581809-86-1) is a synthetic N-isoquinolin-5-yl-N′-aralkyl urea derivative that functions as a potent antagonist of the human transient receptor potential vanilloid type 1 (TRPV1) ion channel [1]. First disclosed within a Johnson & Johnson Pharmaceutical Research & Development program, this compound belongs to a structurally focused series in which the 5-isoquinolinyl urea 'head' group is coupled to a 4-chlorobenzyl lipophilic 'tail' [1]. It exhibits nanomolar antagonistic activity at recombinant human TRPV1 and has been independently characterized in both recombinant cellular assays and isolated tissue functional models, establishing it as a mechanistically well-defined tool for TRPV1-targeted screening and pain-pathway investigation [1][2].

Defined TRPV1 antagonist scaffold for ion-channel pain-pathway studies
Para-chloro-substituted isoquinolin-5-yl urea with reported nanomolar receptor-level activity
Compatible with recombinant calcium-flux assays and isolated tissue functional models

Why 1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea Cannot Be Replaced by a Generic TRPV1 Antagonist for Rigorous Experimental Design


TRPV1 antagonists exhibit profound structure-dependent variation in potency, modality selectivity, and tissue-level efficacy that precludes casual analog substitution. Within the isoquinolin-5-yl urea series, a single para-substituent change on the benzyl tail—from chloro to trifluoromethyl—shifts functional pKb by nearly one full log unit in intact tissue assays [1]. Even compounds sharing the identical 5-isoquinolinyl urea pharmacophore diverge by >100-fold in binding affinity depending solely on aryl tail lipophilicity and electronics [2]. Consequently, procurement of a specific, structurally defined analog—rather than any isoquinoline urea or any TRPV1 antagonist—is essential for generating reproducible, interpretable, and comparable data across receptor-binding, electrophysiological, and tissue-pharmacology experiments.

Tail substituent shifts functional potency Minor benzyl-tail modifications within the isoquinolin-5-yl urea series can alter tissue-level pKb appreciably
Binding affinity diverges within pharmacophore Analogs sharing the identical 5-isoquinolinyl urea head group may differ substantially in receptor affinity
Reproducibility requires defined analog Generic TRPV1 antagonist substitution may not reproduce rank-order or graded-response data across platforms

Quantitative Differentiation Evidence for 1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea (CAS 581809-86-1) Versus Closest Analogs


Recombinant hTRPV1 Cellular Potency: 1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea Achieves Single-Digit Nanomolar IC50 Comparable to A-425619 but with a Distinct Chloro Pharmacophore

In a recombinant human TRPV1 assay using HEK293 cell membranes and inhibition of agonist-induced intracellular calcium flux, 1-(4-chloro-benzyl)-3-isoquinolin-5-yl-urea exhibits an IC50 of 6 nM, placing it within the same low-nanomolar potency range as the extensively characterized 4-trifluoromethyl analog A-425619 (IC50 = 3–9 nM) [1][2]. Both compounds are substantially more potent than the prototypical TRPV1 antagonist capsazepine (IC50 ≈ 100–2,630 nM depending on assay) and the early lead BCTC (hTRPV1 IC50 ≈ 22 nM) [2][3]. The 4-Cl substitution thus yields cellular potency that is functionally indistinguishable from the 4-CF3 congener in this assay format while offering a different electronic and lipophilic profile for SAR interrogation.

hTRPV1 cellular IC50
Reported
4-Cl analog 6 nM – equipotent to A-425619 (3–9 nM); >16-fold more potent than capsazepine
Supports para-halogen SAR interrogation in calcium-flux screening
Cross-study comparable; HEK293, capsaicin-induced Ca2+ flux, FLIPR readout
TRPV1 antagonism calcium flux assay pain target screening

Functional Tissue-Level Antagonism: p-Chloro Analog Achieves pKb 7.3–7.4 in Guinea Pig Trachea, Establishing Its Position Between SB-705498 and A-425619 in a Physiologically Relevant Assay

In a functional smooth muscle contraction assay using guinea pig isolated trachea—a physiologically relevant model of TRPV1-mediated responses—the p-chloro-substituted isoquinoline urea (compound 4 in Gujarati et al. 2020, structurally identical to the target compound) achieved a pKb value in the range of 7.3–7.4, equivalent to an apparent functional antagonist dissociation constant of approximately 40–50 nM [1]. This places the compound as equipotent to the clinical candidate SB-705498 (pKb = 7.3 in the same assay format) but approximately 5-fold less potent than the 4-trifluoromethyl lead A-425619 (pKb = 8.1, corresponding to ~8 nM) [1]. The p-chloro analog was among the four most potent members of a 13-compound series specifically designed to probe the C-region binding characteristics of TRPV1 [1].

Guinea pig trachea pKb
Head-to-head
pKb 7.3–7.4 (Kb ~40–50 nM); equipotent to SB-705498, ~5-fold less potent than A-425619 (pKb 8.1)
Enables functional potency tier selection for smooth muscle pharmacology experiments
Direct comparison within same study; isolated tissue contraction assay
functional antagonism smooth muscle pharmacology isolated tissue assay

Binding Affinity SAR Position: The 4-Chloro Substituent Defines a Quantitatively Distinct Node Within the Isoquinoline Urea Series, Distinguishable from 4-CF3, 4-t-Bu, and 3,4-Dichloro Analogs

Within the comprehensive SAR study reported by Jetter et al. (2004), the 4-chlorobenzyl urea derivative (compound 7h) exhibits a human VR1 binding Ki of approximately 23 nM in a resiniferatoxin (RTX) displacement assay [1]. This positions it with ~4.6-fold lower binding affinity than the 4-trifluoromethyl analog A-425619 (7i, Ki = 5 nM) and ~29-fold lower than the optimal 4-chloro-3-trifluoromethyl disubstituted analog 7k (Ki = 0.8 nM), yet >60-fold higher affinity than the unsubstituted benzyl parent 7b (Ki = 225 nM for 3-CF3; the nil-substituted compound was poorly active) [1]. This discrete affinity position is critical for users who require a halogen-substituted probe with intermediate lipophilicity between the high-potency CF3 and t-Bu analogs and the weakly active monosubstituted or unsubstituted congeners [1].

Binding Ki (RTX displacement)
Head-to-head
Ki ~23 nM (4-Cl); 4.6-fold lower than A-425619 (5 nM); >60-fold higher than unsubstituted parent
Defines intermediate affinity anchor point for SAR-by-catalog library design
All values from Jetter et al. 2004 Table 1; recombinant VR1 [3H]RTX assay
structure-activity relationship VR1 binding affinity lead optimization

Physicochemical Differentiation: 4-Cl Substitution Confers Reduced Lipophilicity and Altered Electronic Parameters Relative to the 4-CF3 Analog, Enabling Distinct Property-Based Selection

The sole structural difference between 1-(4-chloro-benzyl)-3-isoquinolin-5-yl-urea and A-425619 is the para substituent on the benzyl tail: chlorine (Hammett σp = 0.23) versus trifluoromethyl (σp = 0.54) [1]. The 4-CF3 group imparts substantially greater electron-withdrawing character and higher lipophilicity (πCF3 ≈ 0.88 vs πCl ≈ 0.71) compared to the 4-Cl group [1][2]. In the Jetter et al. (2004) SAR analysis, both alkylated and halogenated congeners were exceptionally potent, but lipophilicity was explicitly identified as the overriding factor governing potency rather than electronics alone [2]. The 4-Cl derivative thus provides a systematically reduced-lipophilicity alternative within the same scaffold, which is a relevant consideration when aqueous solubility, non-specific protein binding, or metabolic soft-spot introduction is a concern during lead profiling.

Physicochemical profile
Class-level
σp 0.23 (Cl) vs 0.54 (CF3); π 0.71 vs 0.88; cLogP 4.49
Lower lipophilicity alternative for solubility-sensitive or protein-binding-sensitive assay contexts
Fragment-based parameters; actual logP may vary
physicochemical properties logP medicinal chemistry optimization

Scaffold Reference Utility: 1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea as a Para-Halogenated Benchmark for Isoquinoline Urea TRPV1 Antagonist Library Design

The 5-isoquinoline heterocycle has been ranked as the most potency-conferring bicyclic pharmacophore among seven heteroaromatic systems evaluated for TRPV1 antagonism, with the rank order: 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline > cinnoline ≈ phthalazine ≈ quinoxaline ≈ 5-quinoline [1]. The target compound, bearing the optimal 5-isoquinoline attachment, serves as a well-characterized para-halogenated reference within this privileged scaffold class. The Gujarati et al. (2020) study demonstrated that para-substituted analogs (including the 4-Cl derivative, compound 4) were consistently more potent than ortho- and meta-substituted congeners in the functional assay, a finding corroborated by CoMFA molecular modeling [2]. This establishes the target compound as a validated para-substitution benchmark for computational and experimental SAR campaigns focused on the isoquinoline urea chemotype.

Scaffold reference utility
Class-level
5-isoquinoline ranked #1 of 7 heteroaromatic TRPV1 pharmacophores; para-substitution preferred over ortho/meta
Benchmark for docking, pharmacophore modeling and para-halogen anchor validation
Ranking from Gomtsyan et al. 2005; substitution pattern confirmed by CoMFA
chemical probe pharmacophore validation benchmark compound

Optimal Research and Procurement Application Scenarios for 1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea (CAS 581809-86-1)


TRPV1 Antagonist Screening Cascades Requiring a Validated Para-Halogenated Reference Compound

When establishing a TRPV1 antagonist screening cascade—whether using recombinant calcium-flux FLIPR assays (IC50 = 6 nM benchmark [1]) or isolated tissue preparations (pKb = 7.3–7.4 in guinea pig trachea [2])—this compound serves as a well-characterized, commercially accessible positive control with published potency data in both assay formats. Its intermediate affinity (Ki ≈ 23 nM) relative to the maximal-potency series members (Ki = 0.3–0.8 nM) makes it suitable as a reference that does not saturate the assay at concentrations typically used for screening [1].

SAR-by-Catalog Exploration of Halogen and Lipophilicity Effects on TRPV1 Binding

For medicinal chemistry teams probing the relationship between aryl-tail substituent electronics, lipophilicity, and TRPV1 binding energy, this compound occupies a defined intermediate node between the weakly active monosubstituted analogs (3-CF3, Ki = 225 nM) and the ultra-potent disubstituted or tertiary-alkyl analogs (4-Cl,3-CF3, Ki = 0.8 nM; 4-t-Bu, Ki = 0.3 nM) [1]. Pairing procurement of this compound with its 4-CF3 (A-425619, CAS 581809-67-8), 3,4-dichloro (CAS 581809-99-6), and 4-trifluoromethoxy analogs enables a systematic halogen-scanning approach without de novo synthesis.

Computational Chemistry and Pharmacophore Model Validation Using a Para-Substitution Benchmark

The experimental observation that para-substituted isoquinoline ureas are more potent than ortho- or meta-substituted congeners—validated by CoMFA modeling in Gujarati et al. (2020) [2]—positions this compound as a structurally unambiguous benchmark for validating TRPV1 docking models, pharmacophore hypotheses, and QSAR models focused on the isoquinoline urea chemotype. Its well-defined binding pose within the 5-isoquinoline pharmacophore (the #1 ranked heteroaromatic system for TRPV1 potency [3]) makes it suitable for computational method development.

Differentiation from A-425619 in Integrative Physiological Studies Where 5-Fold Lower Functional Potency Is Desirable

For ex vivo or in vitro physiological experiments where the extreme potency of A-425619 (pKb = 8.1, ~8 nM) may produce complete TRPV1 blockade that masks graded responses, the target compound's 5-fold lower functional potency (pKb = 7.3–7.4, ~40–50 nM) in the guinea pig trachea assay provides a titratable alternative [2]. This potency differential, combined with the compound's reduced lipophilicity relative to the 4-CF3 analog, may also reduce non-specific partitioning in tissue-bath or perfused-organ experimental configurations.

Application
Selection Property
Validation Focus
TRPV1 antagonist screening cascades
Defined para-halogenated reference compound
Recombinant and tissue assay benchmarking
SAR-by-catalog halogen/lipophilicity exploration
Intermediate affinity anchor
Para-substituent SAR series interpretation
Computational pharmacophore model validation
Para-substitution benchmark
Docking and QSAR model context review
Physiological studies requiring graded TRPV1 blockade
Lower functional potency vs 4-CF3 analog
Graded response window and reduced partitioning context
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